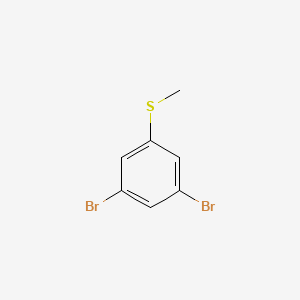

1,3-Dibromo-5-(methylthio)benzene

説明

1,3-Dibromo-5-(methylthio)benzene is a useful research compound. Its molecular formula is C7H6Br2S and its molecular weight is 282 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis of Iodobenzene Derivatives

One notable application involves the conversion of similar methylthio-substituted dienes into iodobenzene derivatives through iodine-induced intramolecular cyclization. This process, enhanced by UV irradiation, demonstrates the compound's role in synthesizing iodine-substituted benzenes, showcasing its utility in creating complex iodinated organic molecules (Matsumoto, Takase, & Ogura, 2008).

Formation of 1,3-Oxazoles

Another application is observed in the reaction of 1-(methylthio)acetone with different nitriles, leading to the formation of 1,3-oxazoles, which are valuable heterocyclic compounds in medicinal chemistry and materials science. This synthesis pathway highlights the compound's role in heterocyclic chemistry, facilitating the production of oxazoles with potential pharmaceutical relevance (Herrera et al., 2006).

Crystallographic Studies

Crystallographic studies of dibromonitrotoluene, a compound structurally similar to 1,3-Dibromo-5-(methylthio)benzene, have revealed detailed insights into its molecular geometry and intermolecular interactions. These studies are crucial for understanding the physical properties and reactivity of such compounds, facilitating their application in designing new materials and chemical reactions (Medjroubi et al., 2016).

Coordination Polymers and Molecular Electronics

Research on coordination polymers based on benzene derivatives demonstrates the potential of this compound in constructing advanced materials with unique electronic, magnetic, and luminescent properties. Such applications are significant in the fields of molecular electronics and materials science, offering pathways to novel functionalities (He et al., 2020).

Safety and Hazards

The safety information for “1,3-Dibromo-5-(methylthio)benzene” includes the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES: Rinse cautiously with water for several minutes), P351 (Continue rinsing), and P338 (If eye irritation persists: Get medical advice/attention) .

作用機序

Target of Action

It’s known that brominated compounds often interact with various biological targets, influencing their function .

Mode of Action

Brominated compounds like this are often involved in electrophilic aromatic substitution reactions . In such reactions, the bromine atom acts as a leaving group, allowing the compound to form new bonds with its targets .

Biochemical Pathways

It’s known that brominated compounds can participate in various biochemical reactions, including suzuki–miyaura coupling . This reaction is a type of cross-coupling reaction used to form carbon-carbon bonds, a fundamental process in organic chemistry .

Pharmacokinetics

The compound has a molecular weight of 282 , which may influence its absorption and distribution. Its physical form is liquid, and it has a storage temperature of 2-8°C .

Result of Action

Given its potential involvement in suzuki–miyaura coupling , it may play a role in the formation of carbon-carbon bonds, influencing the structure and function of various molecules.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1,3-Dibromo-5-(methylthio)benzene. For instance, its stability may be affected by temperature, as suggested by its storage conditions . Additionally, its efficacy and action could be influenced by the presence of other compounds, pH, and other environmental conditions.

特性

IUPAC Name |

1,3-dibromo-5-methylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2S/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFAQYBZJADFVPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=CC(=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90597358 | |

| Record name | 1,3-Dibromo-5-(methylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141938-37-6 | |

| Record name | 1,3-Dibromo-5-(methylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

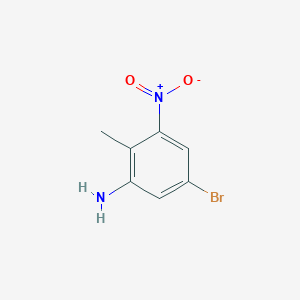

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-Thiazol-5-ylmethyl N-[5-[(2-amino-3-methylbutanoyl)amino]-3-hydroxy-1,6-diphenylhexan-2-yl]carbamate;hydrochloride](/img/structure/B1288179.png)